molecular formula C₁₈H₃₂ClNO B1144685 β-Amino-4-octylbenzenebutanol Hydrochloride CAS No. 168560-42-7

β-Amino-4-octylbenzenebutanol Hydrochloride

Cat. No. B1144685
CAS RN: 168560-42-7
M. Wt: 313.91
InChI Key:
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Description

β-Amino-4-octylbenzenebutanol hydrochloride (BOH) is a synthetic compound with a wide variety of applications in scientific research. It is a derivative of the amino acid tyrosine, and is used in both biochemical and physiological studies. BOH is a white crystalline powder that is soluble in water and alcohol, and is commercially available. BOH has been used in a number of studies, including those involving the study of enzyme kinetics, membrane proteins, and cell signaling.

Scientific Research Applications

Drug Solubility and Stability Enhancement

The interaction of β-Amino-4-octylbenzenebutanol Hydrochloride with β-cyclodextrin in aqueous solutions can significantly enhance the solubility and stability of pharmaceutical compounds . This interaction is crucial for improving the pharmacokinetic properties of drugs, ensuring that they remain effective and safe throughout their shelf life and within the body.

Molecular Recognition in Pharmacology

Molecular recognition plays a pivotal role in drug design and pharmacology. The binding interactions between β-Amino-4-octylbenzenebutanol Hydrochloride and host molecules like enzymes or proteins can affect the therapeutic efficacy and potential side effects of medications . Understanding these interactions is essential for advancing personalized medicine and drug development.

Viscosity and Conductivity Studies

The physicochemical properties of β-Amino-4-octylbenzenebutanol Hydrochloride can be explored through viscosity and conductivity studies. These studies help in understanding the solute-solvent interactions and can provide insights into the mechanisms of viscous flow and thermodynamics of drug-host interactions .

Supramolecular Chemistry

β-Amino-4-octylbenzenebutanol Hydrochloride can be used in supramolecular chemistry to study host-guest interactions. These studies are beneficial for understanding the thermodynamics of molecular recognition and can lead to the development of new materials with specific properties .

Enantioselective Synthesis

The compound can be involved in enantioselective synthesis processes to create chiral β-amino amides. These amides are important building blocks in the production of therapeutic natural products, novel biomimetic polymers, and peptidomimetics .

Bioactive Peptide Mimetics

β-Amino-4-octylbenzenebutanol Hydrochloride can be used to synthesize bioactive peptide mimetics. These mimetics have the potential to exhibit potent biological activity with enhanced metabolic stability and proteolytic resistance, making them valuable in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for β-Amino-4-octylbenzenebutanol Hydrochloride involves the reaction of 4-octylbenzene-1,2-diamine with butyraldehyde followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": ["4-octylbenzene-1,2-diamine", "butyraldehyde", "sodium borohydride", "hydrochloric acid"], "Reaction": [ "1. 4-octylbenzene-1,2-diamine is reacted with butyraldehyde in the presence of a catalyst to form β-Amino-4-octylbenzenebutanol.", "2. Sodium borohydride is added to reduce the imine to the amine.", "3. The resulting amine is then quaternized with hydrochloric acid to form β-Amino-4-octylbenzenebutanol Hydrochloride." ] }

CAS RN

168560-42-7

Product Name

β-Amino-4-octylbenzenebutanol Hydrochloride

Molecular Formula

C₁₈H₃₂ClNO

Molecular Weight

313.91

synonyms

β-Amino-4-octyl-Benzenebutanol Hydrochloride

Origin of Product

United States

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